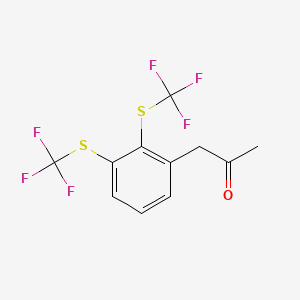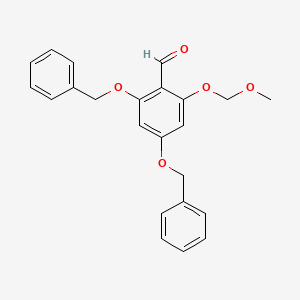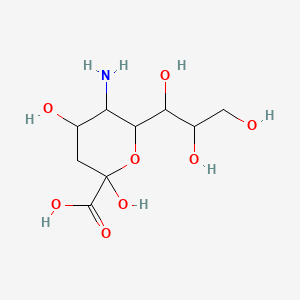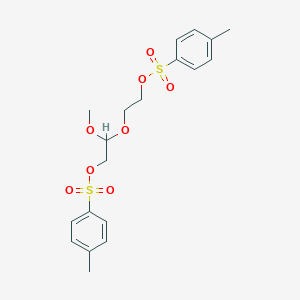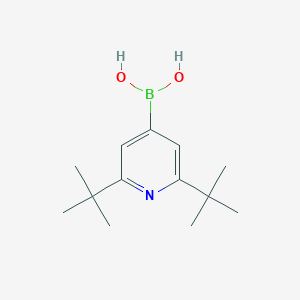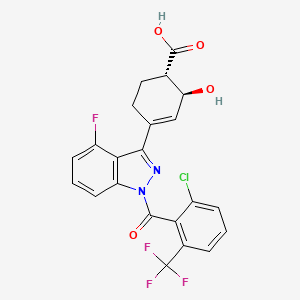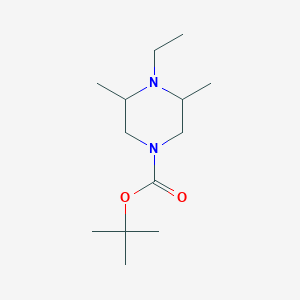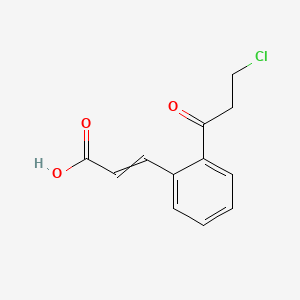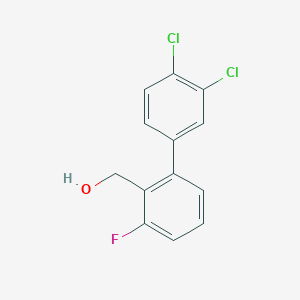
(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group attached to the second carbon of the biphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the halogenation of biphenyl compounds followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the halogenation can be carried out using chlorine and fluorine sources in the presence of a catalyst such as iron or aluminum chloride. The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The halogen atoms can be reduced to form a less halogenated biphenyl derivative.
Substitution: The halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-aldehyde or (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-carboxylic acid.
Reduction: Formation of biphenyl derivatives with fewer halogen atoms.
Substitution: Formation of biphenyl derivatives with new functional groups replacing the halogen atoms.
Applications De Recherche Scientifique
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanol group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
- (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
Uniqueness
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties compared to its analogs. The specific arrangement of chlorine and fluorine atoms on the biphenyl ring also contributes to its unique reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C13H9Cl2FO |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
[2-(3,4-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-5-4-8(6-12(11)15)9-2-1-3-13(16)10(9)7-17/h1-6,17H,7H2 |
Clé InChI |
MQVWZXDQRISXMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CO)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



